Cas no 75907-83-4 ((Z)-2-fluoro-N'-hydroxybenzimidamide)

(Z)-2-fluoro-N'-hydroxybenzimidamide structure
75907-83-4 structure
商品名:(Z)-2-fluoro-N'-hydroxybenzimidamide
CAS番号:75907-83-4
MF:C7H7FN2O
メガワット:154.14200
MDL:MFCD07776521
CID:982115
PubChem ID:12608951

(Z)-2-fluoro-N'-hydroxybenzimidamide 化学的及び物理的性質

名前と識別子

    • 2-FLUORO-N-HYDROXY-BENZAMIDINE
    • 2-fluoro-N'-hydroxybenzenecarboximidamide
    • 2-fluoranyl-N'-oxidanyl-benzenecarboximidamide
    • 2-Fluorobenzamidoxime
    • 2-fluoro-N-hydroxybenzamidine
    • 2-fluoro-N-hydroxybenzenecarboximidamide
    • (Z)-2-fluoro-N-hydroxybenzimidamide
    • AKOS005167453
    • 1422554-22-0
    • 2-Fluoro-N'-hydroxybenzene-1-carboximidamide
    • 2-Fluoro-N-hydroxybenzimidamide
    • (Z)-2-fluoro-N'-hydroxybenzimidamide
    • 75907-83-4
    • CS-0370905
    • A838549
    • (Z)-2-Fluoro-N'-hydroxybenzene-1-carboximidamide
    • F2185-0052
    • KS-7341
    • EN300-64926
    • SCHEMBL102438
    • MDL: MFCD07776521
    • インチ: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
    • InChIKey: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
    • ほほえんだ: N=C(NO)C1=CC=CC=C1F

計算された属性

  • せいみつぶんしりょう: 154.05400
  • どういたいしつりょう: 154.05424101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • PSA: 58.61000
  • LogP: 1.62050

(Z)-2-fluoro-N'-hydroxybenzimidamide セキュリティ情報

(Z)-2-fluoro-N'-hydroxybenzimidamide 税関データ

  • 税関コード:2925290090
  • 税関データ:

    中国税関コード:

    2925290090

    概要:

    2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(Z)-2-fluoro-N'-hydroxybenzimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441575-1g
2-Fluoro-N-hydroxybenzimidamide
75907-83-4 97%
1g
¥984.00 2024-07-28
Ambeed
A218614-5g
2-Fluoro-N-hydroxybenzimidamide
75907-83-4 97%
5g
$322.0 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441575-25g
2-Fluoro-N-hydroxybenzimidamide
75907-83-4 97%
25g
¥12960.00 2024-07-28
abcr
AB313381-1g
2-Fluoro-n-hydroxy-benzamidine, 95%; .
75907-83-4 95%
1g
€178.00 2025-02-20
1PlusChem
1P00G3DH-25g
2-FLUORO-N-HYDROXY-BENZAMIDINE
75907-83-4 97%
25g
$978.00 2025-02-27
A2B Chem LLC
AH50069-25g
2-Fluoro-n-hydroxy-benzamidine
75907-83-4 97%
25g
$923.00 2024-04-19
Crysdot LLC
CD12035948-5g
2-Fluoro-N-hydroxybenzimidamide
75907-83-4 97%
5g
$317 2024-07-24
TRC
Z701725-2.5g
(Z)-2-fluoro-N'-hydroxybenzimidamide
75907-83-4
2.5g
$ 340.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441575-5g
2-Fluoro-N-hydroxybenzimidamide
75907-83-4 97%
5g
¥4320.00 2024-07-28
Fluorochem
091255-2.5g
2-Fluoro-N'-hydroxybenzene-1-carboximidamide
75907-83-4 95%+
2.5g
£213.00 2022-03-01

(Z)-2-fluoro-N'-hydroxybenzimidamide 関連文献

(Z)-2-fluoro-N'-hydroxybenzimidamideに関する追加情報

(Z)-2-Fluoro-N'-Hydroxybenzimidamide: A Promising Compound in Pharmaceutical Research

(Z)-2-Fluoro-N'-Hydroxybenzimidamide, with the CAS number 75907-83-4, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the family of benzimidamide derivatives, which are widely studied for their diverse biological activities. The unique structural features of (Z)-2-Fluoro-N'-Hydroxybenzimidamide, including the fluoro substitution at the 2-position and the hydroxy group at the N' position, contribute to its distinct pharmacological profile. Recent studies have highlighted its potential applications in the treatment of various diseases, making it a focal point for researchers and pharmaceutical companies.

The chemical structure of (Z)-2-Fluoro-N'-Hydroxybenzimidamide is characterized by a benzimidamide backbone with specific functional groups. The fluoro atom introduces hydrophobicity and alters the electronic distribution, while the hydroxy group enhances hydrogen bonding capabilities. These modifications are critical for optimizing the compound's interaction with biological targets. The Z configuration of the double bond further influences its conformational stability and reactivity, which are essential for its biological activity.

Recent research has demonstrated that (Z)-2-Fluoro-N'-Hydroxybenzimidamide exhibits promising antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the growth of multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The fluoro substitution was found to enhance the compound's ability to penetrate bacterial cell membranes, thereby improving its efficacy against these pathogens.

In addition to its antimicrobial activity, (Z)-2-Fluoro-N'-Hydroxybenzimidamide has shown potential in the field of anti-inflammatory research. A 2024 preclinical study published in Pharmacological Research highlighted its ability to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6. The hydroxy group plays a crucial role in this mechanism by facilitating interactions with specific receptors involved in the inflammatory response.

The synthesis of (Z)-2-Fluoro-N'-Hydroxybenzimidamide has been a focus of recent chemical studies. Researchers have developed efficient methodologies to produce this compound with high purity and yield. One notable approach involves the use of transition metal-catalyzed coupling reactions, which enable the precise introduction of the fluoro group and the hydroxy group into the benzimidamide framework. These synthetic strategies are crucial for the large-scale production of the compound for further biological evaluation.

The pharmacokinetic properties of (Z)-2-Fluoro-N'-Hydroxybenzimidamide have also been investigated. Studies suggest that the compound exhibits favorable bioavailability and metabolic stability, which are essential for its therapeutic application. The fluoro substitution is believed to enhance the compound's resistance to metabolic degradation, thereby prolonging its half-life in the body. These characteristics make it a candidate for oral administration, which is a significant advantage in drug development.

Recent advancements in computational modeling have provided valuable insights into the molecular interactions of (Z)-2-Fluoro-N'-Hydroxybenzimidamide. Molecular docking studies have revealed that the compound binds effectively to key target proteins such as kinase enzymes and ion channels. These interactions are critical for its biological activity and suggest potential applications in the treatment of diseases such as neurodegenerative disorders and cardiovascular diseases.

The therapeutic potential of (Z)-2-Fluoro-N'-Hydroxybenzimidamide extends beyond antimicrobial and anti-inflammatory applications. Emerging research indicates its potential in oncology, where it may serve as a targeted therapy agent for certain types of cancer. A 2023 study published in Cancer Research demonstrated that the compound selectively inhibits the growth of prostate cancer cells by interfering with specific signaling pathways. The fluoro substitution and the hydroxy group were found to enhance the compound's ability to interact with these pathways, making it a promising candidate for further clinical investigation.

Despite its promising properties, the development of (Z)-2-Fluoro-N'-Hydroxybenzimidamide as a therapeutic agent faces several challenges. One of the primary concerns is the toxicity profile of the compound. Preclinical studies have identified potential side effects, including liver toxicity and kidney damage, which require further investigation. Researchers are exploring ways to modify the compound's structure to minimize these adverse effects while maintaining its therapeutic efficacy.

Another challenge is the scalability of synthesis for large-scale production. While recent advances have improved the efficiency of the synthesis process, the cost and complexity of producing (Z)-2-Fluoro-N'-Hydroxybenzimidamide in sufficient quantities remain barriers to its widespread use. Ongoing research is focused on optimizing synthetic routes to reduce costs and increase yield, which are critical for the commercialization of the compound.

The future of (Z)-2-Fluoro-N'-Hydroxybenzimidamide research is promising, with several studies underway to explore its potential applications. One area of interest is its use in combination therapies, where it may be combined with existing drugs to enhance treatment outcomes. For example, studies are investigating its synergistic effects with antibiotics to combat multidrug-resistant infections. Additionally, researchers are exploring its potential in gene therapy and regenerative medicine, where its ability to modulate cellular processes could be harnessed for novel therapeutic approaches.

In conclusion, (Z)-2-Fluoro-N'-Hydroxybenzimidamide represents a significant breakthrough in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the treatment of various diseases. While challenges such as toxicity and scalability remain, ongoing research is addressing these issues, paving the way for its potential therapeutic applications. As the field of medicinal chemistry continues to evolve, the role of (Z)-2-Fluoro-N'-Hydroxybenzimidamide in drug development is likely to expand, offering new opportunities for the treatment of complex diseases.

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